molecular formula C12H10N2O3 B1411758 methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate CAS No. 2108305-59-3

methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1411758
CAS No.: 2108305-59-3
M. Wt: 230.22 g/mol
InChI Key: AZWMXSYDRJHAKJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-formylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained by esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Methyl 1-(4-carboxyphenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Methyl 1-(4-hydroxymethylphenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

  • **Medicine

Properties

IUPAC Name

methyl 1-(4-formylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWMXSYDRJHAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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